2-[(2-Chlorobenzyl)thio]aniline
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Overview
Description
2-[(2-Chlorobenzyl)thio]aniline is an organic compound with the molecular formula C13H12ClNS and a molecular weight of 249.76 g/mol . It consists of a benzene ring substituted with a chlorobenzylthio group and an amino group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)thio]aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)thio]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)thio]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)thio]aniline
- 2-[(2-Iodobenzyl)thio]aniline
- 2-[(2-Fluorobenzyl)thio]aniline
Uniqueness
2-[(2-Chlorobenzyl)thio]aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASDNHXNXTVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384777 |
Source
|
Record name | 2-[(2-chlorobenzyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
144214-40-4 |
Source
|
Record name | 2-[(2-chlorobenzyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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